三十二烷酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tricosan-12-one oxime is not directly mentioned in the provided papers. However, the papers discuss related chemical compounds and their synthesis, which may offer insights into the synthesis and properties of similar oxime compounds. The first paper discusses monocapped tris(dioxime) complexes of technetium(III), which involve the use of dioximes in complex formation with a metal center . The second paper describes a novel route to synthesize a tricyclic scaffold, which is a different type of chemical structure but also involves complex organic synthesis . These studies could provide a background for understanding the synthesis and properties of tricosan-12-one oxime by analogy.

Synthesis Analysis

The synthesis of tricosan-12-one oxime is not detailed in the provided papers. However, the synthesis of related compounds is discussed. In the first paper, monocapped boronic acid adducts of technetium tris(dioxime) complexes are prepared by template synthesis starting with pertechnetate and stannous ion . This method involves the formation of a complex metal structure with dioximes, which are organic compounds that could be structurally related to oximes like tricosan-12-one oxime. The second paper outlines a novel synthesis route for a tricyclic scaffold, which includes selective protection and a biomimetic tandem Claisen/Diels–Alder reaction . While this is not directly related to oxime synthesis, the principles of selective protection and tandem reactions could be relevant to the synthesis of complex oxime structures.

Molecular Structure Analysis

The molecular structure of tricosan-12-one oxime is not analyzed in the provided papers. However, the papers do provide structural analyses of other compounds. The first paper reports the crystal structures of three monocapped tris(dioxime) complexes of technetium(III), which are seven-coordinate Tc(III) compounds . These structures are characterized by a unique bonding arrangement where one oxygen of each dioxime is joined to a common cap atom (boron). The second paper does not provide molecular structure analysis but discusses the synthesis of a tricyclic scaffold, which implies a complex three-dimensional structure .

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specifically involving tricosan-12-one oxime. However, they do describe reactions related to the synthesis of complex organic and organometallic compounds. The first paper involves the use of template synthesis and the formation of boronic acid adducts . The second paper describes a biomimetic tandem Claisen/Diels–Alder reaction, which is a notable synthetic strategy in organic chemistry for constructing complex cyclic structures . These reactions could be analogous to those that tricosan-12-one oxime might undergo in its synthesis or reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tricosan-12-one oxime are not discussed in the provided papers. However, the papers do provide some information on the properties of the compounds they study. The first paper discusses the intramolecular hydrogen bonding in the tris(dioxime) complexes , which could suggest similar hydrogen bonding capabilities in oxime compounds. The second paper does not provide specific physical or chemical properties but the synthesis of a complex scaffold suggests a focus on the creation of compounds with specific structural properties .

科学研究应用

植物代谢和生物活性

三十二烷酮肟作为一种肟,可能与植物代谢和生物活性中的重要作用相关。一般来说,肟存在于所有生命界,并在植物防御、生长调节、传粉媒介吸引以及与环境的交流中发挥着至关重要的作用。它们是氨基酸的衍生物,由 CYP79 家族的细胞色素 P450 作用产生。肟的结构多样性促成了它们显著的生物活性,影响植物中的各种特殊代谢物 (Sørensen、Neilson 和 Møller,2018)。

抗氧化特性

包括三十二烷酮肟在内的肟表现出抗氧化特性。这些化合物已显示出在体外减少过氧化氢诱导的脂质过氧化和其他形式的氧化应激的有效性。这表明它们在各种应用中作为抗氧化剂的潜力 (Puntel 等人,2008)。

抗真菌和抗菌剂

合成含有肟官能团的化合物,例如三十二烷酮肟,已导致潜在的抗真菌和抗菌剂的开发。这些化合物对各种微生物菌株表现出显着的活性,突出了它们在药物化学和制药应用中的潜力 (Premalatha 等人,2013)。

糖苷酶抑制剂

衍生自葡萄糖的肟醚的自由基环化已用于产生称为糖苷酶抑制剂的氨基环戊醇和 1-脱氧野尻霉素。这表明三十二烷酮肟衍生物在合成具有治疗应用的化合物中的潜在用途 (Kiguchi 等人,1995)。

蛋白质-多糖结合疫苗

包括三十二烷酮肟在内的肟化学被用于蛋白质和多糖的有效生物偶联,用于制备结合疫苗。该应用展示了肟键在生物医学研究和疫苗开发中的多功能性 (Lees、Sen 和 López-Acosta,2006)。

表面活性剂自组装和解毒

肟官能团也用于表面活性剂自组装,特别是在对抗有机磷酸酯毒性方面。这突出了肟(如三十二烷酮肟)在开发用于各种应用的解毒和去污的新策略中的作用 (Singh 等人,2015)。

未来方向

作用机制

Target of Action

Tricosan-12-one oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the strong nucleophilic properties of oximes . Tricosan-12-one oxime, in particular, is expected to interact with its targets in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by Tricosan-12-one oxime is the cholinergic pathway. By reactivating AChE, Tricosan-12-one oxime helps restore the normal function of this pathway, which is often disrupted by organophosphorus compounds .

Pharmacokinetics

Like other oximes, it is expected to have a relatively short half-life and may require repeated administration to maintain therapeutic levels .

Result of Action

The primary result of Tricosan-12-one oxime’s action is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphorus poisoning, such as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of Tricosan-12-one oxime, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the stability and efficacy of the compound

属性

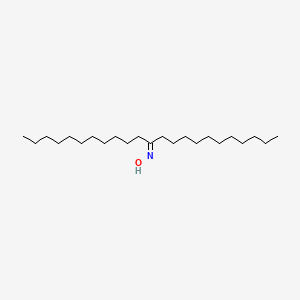

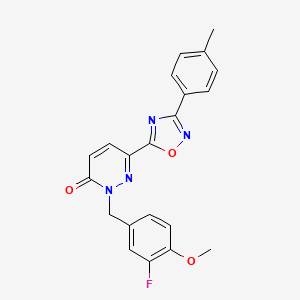

IUPAC Name |

N-tricosan-12-ylidenehydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFMDNXBQJACKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=NO)CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)

![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![N,N-dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}aniline](/img/structure/B3018349.png)

![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)